Cas no 1804037-04-4 (4-Ethoxy-2-formylphenylpropanoic acid)

4-Ethoxy-2-formylphenylpropanoic acid is a specialized organic compound featuring both an ethoxy and a formyl functional group attached to a phenylpropanoic acid backbone. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of the formyl group allows for further functionalization, while the ethoxy substituent enhances solubility and stability under certain conditions. Its well-defined molecular architecture ensures consistent performance in reactions such as condensation or nucleophilic addition. This compound is particularly useful in the development of bioactive molecules, where precise control over functional groups is critical for optimizing properties like binding affinity or metabolic stability.
4-Ethoxy-2-formylphenylpropanoic acid structure
1804037-04-4 structure
Product name:4-Ethoxy-2-formylphenylpropanoic acid
CAS No:1804037-04-4
MF:C12H14O4
MW:222.237164020538
CID:4938205

4-Ethoxy-2-formylphenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxy-2-formylphenylpropanoic acid
    • Inchi: 1S/C12H14O4/c1-3-16-10-4-5-11(8(2)12(14)15)9(6-10)7-13/h4-8H,3H2,1-2H3,(H,14,15)
    • InChI Key: AJVOQBPDMJRGEG-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=C(C=O)C=1)C(C(=O)O)C

Computed Properties

  • Exact Mass: 222.08920892 g/mol
  • Monoisotopic Mass: 222.08920892 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 222.24
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.6

4-Ethoxy-2-formylphenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015031457-250mg
4-Ethoxy-2-formylphenylpropanoic acid
1804037-04-4 97%
250mg
499.20 USD 2021-06-17
Alichem
A015031457-500mg
4-Ethoxy-2-formylphenylpropanoic acid
1804037-04-4 97%
500mg
831.30 USD 2021-06-17
Alichem
A015031457-1g
4-Ethoxy-2-formylphenylpropanoic acid
1804037-04-4 97%
1g
1,460.20 USD 2021-06-17

Additional information on 4-Ethoxy-2-formylphenylpropanoic acid

Comprehensive Overview of 4-Ethoxy-2-formylphenylpropanoic acid (CAS No. 1804037-04-4): Properties, Applications, and Research Insights

4-Ethoxy-2-formylphenylpropanoic acid (CAS No. 1804037-04-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This arylpropanoic acid derivative combines an ethoxy group and an aldehyde functionality, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing anti-inflammatory and analgesic agents, aligning with current trends in small molecule therapeutics.

The compound's molecular structure (C12H14O4) features a propanoic acid backbone substituted with a formylphenyl group at position 2 and an ethoxy moiety at position 4. This arrangement enables diverse chemical modifications, addressing frequent search queries like "how to modify arylpropanoic acids" or "aldehyde-containing pharmaceutical intermediates." Its moderate polarity (LogP ~1.8 predicted) suggests balanced solubility for organic and aqueous reaction systems, a hot topic in green chemistry optimization discussions.

Recent patent analyses reveal growing applications of 4-Ethoxy-2-formylphenylpropanoic acid in cascade reactions and multicomponent syntheses, reflecting industry demand for atom-efficient methodologies. The aldehyde group facilitates condensation reactions with amines to form Schiff bases, while the carboxylic acid enables esterification or amide coupling – techniques frequently searched by medicinal chemists. These properties position it as a valuable candidate for high-throughput screening libraries, particularly in fragment-based drug design (FBDD) approaches currently dominating preclinical research.

Quality control protocols for CAS No. 1804037-04-4 typically involve HPLC purity analysis (>98%) and spectroscopic characterization (FTIR, 1H/13C NMR). Stability studies indicate optimal storage under inert atmosphere at -20°C, addressing common questions about "handling aldehyde-sensitive compounds." The compound's thermal behavior (decomposition >200°C) makes it suitable for high-temperature reactions, a feature increasingly important for flow chemistry applications trending in process development.

From a regulatory perspective, 4-Ethoxy-2-formylphenylpropanoic acid falls under standard laboratory chemical classifications. Its non-hazardous nature at small scales complies with REACH regulations, making it accessible for academic and industrial researchers. This contrasts with many halogenated intermediates facing usage restrictions, explaining its rising popularity in sustainable synthetic routes – a key focus area in 2024 chemical innovation reports.

Ongoing investigations explore the compound's role in bioconjugation chemistry, particularly for creating targeted drug delivery systems. The formyl group enables oxime ligation with aminooxy-functionalized biomolecules, a technique gaining traction in ADC (antibody-drug conjugate) development. Such applications respond to frequent searches about "click chemistry in biologics" and "small molecule-protein hybrids," demonstrating the compound's relevance to cutting-edge biopharmaceutical research.

In material science, derivatives of CAS No. 1804037-04-4 show promise as monomers for functional polymers. The dual reactivity allows incorporation into photoresist materials or self-assembling systems, aligning with nanotechnology trends. Computational studies (DFT calculations) predict interesting electronic properties for its conjugated derivatives, potentially useful in organic electronics – addressing queries about "conductive aromatic monomers."

The synthesis typically involves Vilsmeier-Haack formylation of appropriate phenolic precursors, followed by O-alkylation – processes optimized for gram-scale production as described in recent ACS journal publications. Yield optimization strategies (often reaching 75-82%) are frequently discussed in process chemistry forums, reflecting practical industry concerns. Alternative routes using microwave-assisted synthesis demonstrate the compound's compatibility with modern reaction technologies.

As research into multifunctional intermediates intensifies, 4-Ethoxy-2-formylphenylpropanoic acid stands out for its structural tunability. Its balanced lipophilicity profile makes it particularly valuable for CNS drug development, where blood-brain barrier penetration remains a critical challenge. These characteristics explain its inclusion in several commercial screening libraries and growing citations in medicinal chemistry literature since 2020.

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